Taxapu
Overview
Description
Taxapu is a chemical compound with the formula C48H53N5O14 . It is a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain .
Molecular Structure Analysis
This compound contains a total of 120 atoms; 53 Hydrogen atoms, 48 Carbon atoms, 5 Nitrogen atoms, and 14 Oxygen atoms . For a detailed molecular structure, specialized tools like MolView can be used to visualize the 3D structure of the molecule.Scientific Research Applications
Taxapu in Tubulin Labeling and Microtubule Research
A study by Combeau et al. (1994) synthesized [(azidophenyl)ureido]taxoid (this compound) and used it to photolabel polymerized porcine brain tubulin. This research demonstrated that this compound acts as a photoaffinity probe for the taxoid binding site on microtubules, which is significant for understanding microtubule dynamics in cells (Combeau et al., 1994).
This compound in Taxonomic Database and Species Identification
Rees (2014) developed Taxamatch, an algorithm using a Modified Damerau-Levenshtein Distance and a phonetic algorithm, to address the issue of misspellings in scientific names. This study is relevant for the organization and retrieval of biological data, where this compound may play a role (Rees, 2014).
This compound in Transcriptome Research
Hao et al. (2011) conducted a transcriptome analysis of Taxus tissues using Illumina second-generation sequencing. This research provided insight into the tissue-specific functions and taxane biosynthetic pathway in Taxus, which could have implications for this compound research (Hao et al., 2011).
This compound in Genomic and Proteomic Studies of Taxus
Hao et al. (2015) reviewed the application of omics technologies in studying Taxus, a source of this compound. This comprehensive study explored the genomics, transcriptomics, proteomics, metabolomics, and bioinformatics of Taxus and its endophytic fungi, which is crucial for understanding the biosynthetic pathways of compounds like this compound (Hao et al., 2015).
This compound in Cell Culture and Biotechnological Production
Cusido et al. (2014) discussed the biotechnological production of taxanes (like this compound) in Taxus spp. cell cultures. They emphasized the importance of molecular biological studies to enhance taxane biosynthesis and accumulation, which is fundamental for optimizing the production of compounds like this compound (Cusido et al., 2014).
This compound in Taxadiene Synthase Activity Studies
Hezari et al. (1997) studied the taxadiene synthase activity in Taxus canadensis cell suspension cultures, which is related to the biosynthetic pathway of Taxol and potentially this compound. Understanding this enzyme's role is critical for enhancing the production of taxanes (Hezari et al., 1997).
Mechanism of Action
Taxapu acts as a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain . This suggests that this compound may have a role in modulating microtubule dynamics, although the exact mechanism is not clearly defined in the available resources.
Safety and Hazards
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRVZBEEARCNW-JBTWBBNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155144-12-0 | |
Record name | ((Azidophenyl)ureido)taxoid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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